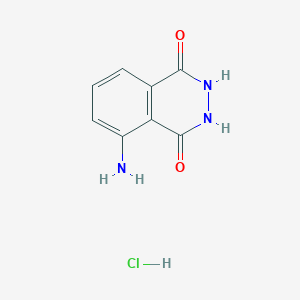

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHUENIUEDOXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647385 | |

| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-64-3 | |

| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-phthalazine-1,4-dione, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 5-Amino-2,3-dihydrophthalazine-1,4-dione Hydrochloride (Luminol)

Abstract

5-Amino-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, is a cornerstone chemiluminescent probe extensively utilized in forensic science, biomedical research, and drug development. Its capacity to emit a characteristic blue light upon oxidation provides a highly sensitive method for detecting a range of analytes, from trace amounts of blood to reactive oxygen species (ROS) in cellular systems. This guide provides a comprehensive exploration of the core mechanisms governing luminol's action, the critical role of catalysts and enhancers, its application in biological assays, and detailed protocols for its practical implementation.

Introduction: The Phenomenon of Chemiluminescence

Chemiluminescence is the emission of light as a result of a chemical reaction.[1][2] In this process, the energy released by the reaction elevates a product molecule to an electronically excited state. This excited molecule then decays to a lower energy ground state, releasing the excess energy as a photon of light. Luminol (C₈H₇N₃O₂) is one of the most well-known synthetic compounds that exhibits this property.[1][3] First synthesized in 1902, its remarkable light-emitting properties were not fully recognized until the 1930s.[4] In its hydrochloride form, luminol is a salt, which enhances its solubility and stability for preparation in aqueous solutions. The core utility of luminol lies in its reaction with an oxidizing agent, a process that can be catalyzed by various substances, including metal ions and enzymes.[3]

The Core Mechanism: A Multi-Step Oxidation Pathway

The chemiluminescent reaction of luminol is a complex, multi-step process that is fundamentally an oxidation reaction.[1][4] The entire sequence, from initial activation to photon emission, is contingent on a specific set of conditions, primarily an alkaline environment and the presence of an oxidant and a catalyst.

Step 1: Deprotonation in an Alkaline Medium

The reaction is initiated in a basic solution.[3] The hydroxide ions (OH⁻) in the solution deprotonate the luminol molecule at its hydrazide nitrogens, forming a resonance-stabilized dianion.[2] This step is crucial as the resulting dianion is the species that is subsequently oxidized.[2][3]

Step 2: Oxidation and Formation of an Unstable Intermediate

The luminol dianion is then oxidized by an oxidizing agent, typically a solution containing hydrogen peroxide (H₂O₂).[3][4] This oxidation is the rate-determining step and is often slow, necessitating a catalyst to proceed efficiently.[1][5] The oxidation process leads to the loss of nitrogen gas (N₂) and the formation of a key intermediate, an endoperoxide.[3]

Step 3: Excitation and Decay to Ground State

The unstable endoperoxide rapidly decomposes to form 3-aminophthalate in an electronically excited state.[1][3] It is this high-energy state that is the source of the luminescence. The excited 3-aminophthalate molecule cannot maintain this high energy level and quickly relaxes to its lower energy ground state.[1]

Step 4: Photon Emission

The excess energy from this relaxation is released as a single photon of light.[1] This emission of light is observed as a characteristic blue glow, typically with a maximum wavelength of around 425 nm.[4] The glow is transient, often lasting only about 30 seconds per application, but is bright enough to be documented photographically in a darkened environment.[4]

Caption: The core chemiluminescence pathway of Luminol.

Catalysis and Signal Enhancement: The Key to Sensitivity

While the oxidation of luminol can occur without a catalyst, the reaction is often impractically slow. The high sensitivity of luminol-based assays stems from the use of catalysts that dramatically accelerate the rate of oxidation and, consequently, light production.

Metal Ion Catalysis: Forensic Applications

In forensic science, the catalyst is the iron (Fe) present within the heme group of hemoglobin in the blood.[1][4] Even trace amounts of blood are sufficient to catalyze the reaction between luminol and the oxidant (hydrogen peroxide), producing a visible glow that can reveal latent bloodstains.[1][2] Other metal ions, such as copper (Cu²⁺) and cobalt (Co²⁺), can also catalyze this reaction.[3][5]

Enzymatic Catalysis: Biological Assays

In research and clinical diagnostics, enzymes are used as highly specific and efficient catalysts.

-

Horseradish Peroxidase (HRP): HRP is a heme-containing enzyme widely used as a label in techniques like ELISA and Western blotting.[5] In the presence of its substrate, hydrogen peroxide, HRP is converted into highly reactive intermediary complexes.[5][6] These complexes rapidly oxidize luminol, leading to a significant amplification of the light signal.[7] This allows for the detection of minute quantities of HRP-conjugated antibodies or probes.

-

Myeloperoxidase (MPO): MPO is an enzyme found abundantly in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[8][9] It plays a key role in the immune system's oxidative burst. MPO catalyzes the formation of reactive oxygen species, which in turn oxidize luminol. Therefore, luminol-based chemiluminescence is a direct and highly sensitive method for measuring MPO activity, serving as a powerful tool to monitor neutrophil activation and inflammation in vivo and in vitro.[8][10]

Caption: Catalytic cycle of Horseradish Peroxidase (HRP) with Luminol.

Chemical Signal Enhancers

The light emission from the HRP-luminol reaction can be further amplified and prolonged by the addition of "enhancer" molecules.[7][11] Certain substituted phenols and aromatic amines, such as 4-(imidazol-1-yl)phenol (IMP), can increase the light output by up to 1000-fold.[7][12] The precise mechanism is complex, but it is believed that these enhancers act as intermediate electron carriers, accelerating the regeneration of the native HRP enzyme and facilitating the oxidation of luminol.[6][7]

Application in Detecting Reactive Oxygen Species (ROS)

Luminol is a valuable cell-permeable probe for detecting the production of reactive oxygen species (ROS) in biological systems.[9][13] ROS, such as superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂), are key players in cellular signaling, immunity, and oxidative stress.[9][14]

The specificity of luminol towards different ROS is highly dependent on the presence of peroxidases.

-

In the absence of peroxidases , luminol is primarily oxidized by the superoxide anion (O₂•⁻).[9]

-

In the presence of peroxidases like HRP or MPO, the system becomes highly sensitive to hydrogen peroxide (H₂O₂).[9][14] The peroxidase catalyzes the reaction between H₂O₂ and luminol, making this the dominant light-producing pathway.[14][15]

This differential reactivity allows researchers to dissect the types of ROS being produced. By comparing the luminol signal in the presence and absence of enzymes like superoxide dismutase (SOD), which scavenges O₂•⁻, and catalase, which removes H₂O₂, one can infer the specific ROS involved.[9]

| Condition | Primary ROS Detected | Catalyst | Typical Application |

| No added peroxidase | Superoxide Anion (O₂•⁻) | Endogenous cellular components | Measuring direct superoxide production |

| With Horseradish Peroxidase (HRP) | Hydrogen Peroxide (H₂O₂) | Exogenous HRP | Cell-based H₂O₂ release assays[14] |

| In Neutrophils/Phagocytes | H₂O₂ and other MPO products | Endogenous Myeloperoxidase (MPO) | Measuring phagocytic oxidative burst[8][9] |

Experimental Protocols

Protocol: Cell-Based Assay for Phorbol Ester (PMA)-Induced ROS Production

This protocol describes a method to measure ROS production from cultured phagocytic cells (e.g., HL-60 or primary neutrophils) upon stimulation.

I. Reagent Preparation:

-

Luminol Stock Solution (10 mM): Dissolve 1.77 mg of luminol in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

-

Horseradish Peroxidase (HRP) Stock (1 mg/mL): Dissolve HRP in PBS. Store at 4°C.

-

PMA Stock Solution (1 mg/mL): Dissolve phorbol 12-myristate 13-acetate (PMA) in DMSO. Store in aliquots at -20°C.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

II. Experimental Workflow:

-

Cell Preparation: Plate cells (e.g., 1 x 10⁵ cells/well) in a white, opaque 96-well plate.

-

Assay Cocktail Preparation: Prepare a fresh assay cocktail containing Assay Buffer, Luminol (final concentration 50-100 µM), and HRP (final concentration 10-20 U/mL).

-

Incubation: Add the assay cocktail to the cells and incubate for 10-15 minutes at 37°C to allow for temperature equilibration.

-

Baseline Reading: Place the plate in a luminometer and measure baseline chemiluminescence for 2-5 minutes.

-

Stimulation: Inject PMA solution (final concentration 100-200 ng/mL) into each well.

-

Kinetic Measurement: Immediately begin measuring chemiluminescence kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: The data is typically presented as Relative Luminescence Units (RLU) over time. The area under the curve (AUC) or the peak RLU can be calculated to quantify the total ROS production.

Caption: Workflow for a luminol-based cellular ROS detection assay.

Limitations and Scientific Considerations

Despite its utility, it is critical for researchers to understand the limitations of luminol to ensure data integrity.

-

Lack of Specificity: Luminol is not entirely specific to blood. Other substances containing metal ions, such as copper-based compounds, and strong oxidizing agents like bleach, can catalyze the reaction, leading to false positives.[2][3]

-

Transient Signal: The light emission is brief, requiring sensitive and immediate detection with a luminometer or photographic equipment.[4]

-

Interference: In complex biological samples, various compounds can either quench the chemiluminescence or interfere with the enzymatic reactions, necessitating rigorous controls.[13][15] For example, compounds that absorb light at ~425 nm can cause signal attenuation.

Conclusion

This compound is a powerful chemical tool whose mechanism of action is rooted in a catalyzed oxidation reaction that produces light. Its versatility is demonstrated by its wide-ranging applications, from the forensic detection of blood to the highly sensitive quantification of enzymatic activity and reactive oxygen species in drug development and biomedical research. A thorough understanding of its core mechanism, the influence of catalysts, and its inherent limitations is paramount for its effective and accurate application in a scientific setting.

References

-

Luminol - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is the mechanism of Luminol? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

-

Harris, T. (n.d.). How Luminol Works. HowStuffWorks. Retrieved January 17, 2026, from [Link]

-

The Chemiluminescence of Luminol. (n.d.). University of Bristol. Retrieved January 17, 2026, from [Link]

-

2.1: Luminol. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Chemistry That Glows. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Groß, S., et al. (2009). Bioluminescence imaging of myeloperoxidase activity in vivo. Nature Medicine, 15(4), 455–461. Retrieved January 17, 2026, from [Link]

-

Zhao, H., et al. (2012). A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation. In H. Yin & Z. Dong (Eds.), Redox-Mediated Signal Transduction. Humana Press. Retrieved January 17, 2026, from [Link]

-

Caldefie-Chézet, F., et al. (2014). Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. Journal of Immunological Methods, 412, 1-7. Retrieved January 17, 2026, from [Link]

-

Boess, F., & Boelsterli, U. A. (2002). Luminol as a probe to assess reactive oxygen species production from redox-cycling drugs in cultured hepatocytes. Toxicology Mechanisms and Methods, 12(1), 79–94. Retrieved January 17, 2026, from [Link]

-

Motsenbocker, M. A. (1996). Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence. Journal of the American Chemical Society, 118(30), 7136–7142. Retrieved January 17, 2026, from [Link]

-

Al-Salih, H., et al. (2022). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. Molecules, 27(19), 6537. Retrieved January 17, 2026, from [Link]

-

Boess, F., & Boelsterli, U. A. (2002). Luminol as a probe to assess reactive oxygen species production from redox-cycling drugs in cultured hepatocytes. Toxicology Mechanisms and Methods, 12(1), 79-94. Retrieved January 17, 2026, from [Link]

-

Whitehead, T. P., et al. (1983). Chemiluminescent Detection with Horseradish Peroxidase and Luminol. Clinical Chemistry, 29(8), 1480-1483. Retrieved January 17, 2026, from [Link]

-

Re ২৪, M., et al. (2013). Measuring Myeloperoxidase Activity in Biological Samples. PLoS ONE, 8(7), e67976. Retrieved January 17, 2026, from [Link]

-

Groß, S., et al. (2009). Bioluminescence imaging of myeloperoxidase activity in vivo. Nature Medicine, 15(4), 455-461. Retrieved January 17, 2026, from [Link]

Sources

- 1. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 2. acs.org [acs.org]

- 3. What is the mechanism of Luminol? [synapse.patsnap.com]

- 4. Luminol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Immunostaining with Horseradish Peroxidase - National Diagnostics [nationaldiagnostics.com]

- 8. Bioluminescence imaging of myeloperoxidase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Luminol as a probe to assess reactive oxygen species production from redox-cycling drugs in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione Hydrochloride (Luminol Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol, and its subsequent conversion to the hydrochloride salt. Luminol is a cornerstone chemiluminescent reagent with significant applications ranging from forensic science to biological assays.[1][2][3] This document will detail the prevalent synthetic pathway, explain the causality behind the procedural steps, and provide a robust, replicable protocol.

Introduction and Significance

5-Amino-2,3-dihydrophthalazine-1,4-dione is a synthetic organic compound renowned for its dramatic exhibition of chemiluminescence—the emission of light from a chemical reaction at room temperature.[4][5][6] When oxidized, particularly in an alkaline solution in the presence of a catalyst, it produces an electronically excited aminophthalate dianion which decays to the ground state by emitting a striking blue photon (~425 nm).[3][4][7] This property is harnessed in forensic investigations to detect trace amounts of blood, as the iron in hemoglobin acts as an effective catalyst.[1][3] In biomedical research, luminol and its derivatives are employed in immunoassays and other sensitive detection methods.[8][9]

The hydrochloride salt is often prepared to enhance stability and improve handling characteristics for specific formulations. This guide focuses on the most common and reliable synthetic route starting from 3-nitrophthalic acid.[4][7]

The Synthetic Pathway: A Mechanistic Overview

The synthesis of luminol is a two-step process:

-

Condensation: 3-Nitrophthalic acid is reacted with hydrazine (N₂H₄) to form a cyclic hydrazide, 5-nitro-2,3-dihydrophthalazine-1,4-dione.[1][4][7]

-

Reduction: The nitro group (-NO₂) of the intermediate is reduced to an amino group (-NH₂) to yield luminol.[1][4][7]

The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis from 3-nitrophthalic acid to luminol.

Caption: Overall reaction scheme for the synthesis of Luminol.

Causality in Experimental Design

Understanding the function of each reagent and condition is critical for successful synthesis and troubleshooting.

-

Step 1: Condensation to 5-Nitro-2,3-dihydrophthalazine-1,4-dione

-

Reactants: 3-Nitrophthalic acid provides the phthalate backbone. Hydrazine hydrate serves as the nucleophile, providing the two nitrogen atoms required to form the heterocyclic ring of the phthalhydrazide.[4][7]

-

Solvent and Temperature: A high-boiling point solvent like triethylene glycol or glycerol is essential.[1][2][7] The reaction requires temperatures of 210-220°C to drive the dehydration and cyclization, forming the stable hydrazide ring.[1][2][4] Using a high-boiling solvent prevents the reaction mixture from boiling away before the necessary temperature is reached.

-

-

Step 2: Reduction to Luminol

-

Reducing Agent: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful and widely used reducing agent for converting aromatic nitro groups to amines.[4][5][7]

-

Alkaline Conditions: The reduction is performed in a basic solution (e.g., 10% sodium hydroxide).[1][4][5] This is crucial because luminol itself is soluble in alkali, allowing the reaction to proceed in a homogeneous phase. The intermediate, 5-nitrophthalhydrazide, also dissolves in the basic solution.[1][5]

-

Acidification: After the reduction is complete, the reaction mixture is cooled and acidified, typically with acetic acid.[1][4][5] This neutralizes the sodium hydroxide and protonates the aminophthalate dianion, causing the luminol product, which is poorly soluble in neutral or acidic water, to precipitate out of the solution, allowing for its isolation.[10]

-

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[1][2][4][11] Adherence to safety protocols is paramount.

4.1. Reagents and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | Solid |

| Hydrazine Hydrate (~10% aq. soln.) | N₂H₄·H₂O | 50.06 | Toxic, Corrosive[12][13] |

| Triethylene Glycol | C₆H₁₄O₄ | 150.17 | High boiling point solvent |

| Sodium Hydroxide | NaOH | 40.00 | Corrosive |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 | Reducing agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Corrosive |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Corrosive |

| Ethanol (95%) | C₂H₅OH | 46.07 | Flammable |

Equipment: Large heat-resistant test tube or round-bottom flask, heating mantle or oil bath, thermometer, vacuum filtration apparatus (Büchner funnel), beakers, magnetic stirrer.

Experimental Workflow

The diagram below outlines the sequential steps from starting materials to the final purified product.

Caption: Step-by-step workflow for the synthesis of Luminol Hydrochloride.

4.2. Step-by-Step Procedure

Part A: Synthesis of 5-Nitro-2,3-dihydrophthalazine-1,4-dione [1][4]

-

Place 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous hydrazine solution into a large, heat-resistant test tube.

-

Add 3 mL of triethylene glycol to the mixture.

-

Clamp the test tube and heat the mixture gently with a microburner or in a heating bath. The solution will boil as excess water is removed.

-

Increase the heat and allow the temperature to rise rapidly to 215-220°C. Maintain this temperature for approximately 2-5 minutes.[1][2][4]

-

Remove the heat source and allow the test tube to cool to about 100°C.

-

Add 20 mL of hot water and stir to suspend the solid product.

-

Cool the mixture to room temperature, allowing the light-yellow crystals of 5-nitro-2,3-dihydrophthalazine-1,4-dione to fully precipitate.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

Part B: Synthesis of Luminol [4][5]

-

Transfer the moist 5-nitro-2,3-dihydrophthalazine-1,4-dione back to the reaction test tube.

-

Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.

-

Add 4.0 g of sodium dithionite. Use a small amount of water to wash any solid from the walls of the test tube.

-

Heat the mixture to boiling and maintain a gentle boil for 5 minutes, stirring occasionally.

-

Remove from heat and carefully add 2.6 mL of glacial acetic acid.

-

Cool the test tube in an ice-water bath to maximize precipitation of the crude luminol.

-

Collect the light-yellow luminol precipitate by vacuum filtration.

Part C: Purification and Conversion to Hydrochloride Salt

-

Purification: Recrystallize the crude luminol from hot 95% ethanol for purification.[14] Dissolve the crude product in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to form purified crystals. Filter to collect the pure luminol.

-

Salt Formation: Dissolve the purified luminol in a minimal amount of warm ethanol. While stirring, add concentrated hydrochloric acid dropwise. The hydrochloride salt will precipitate.

-

Collect the 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: Pure luminol has a melting point of approximately 318-320°C.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino group (N-H stretching), amide carbonyls (C=O stretching), and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.

-

Chemiluminescence Test: A small sample of the final product dissolved in a basic solution (e.g., sodium carbonate) should produce a bright blue glow upon the addition of an oxidizing agent (like hydrogen peroxide) and a catalyst (like a copper(II) salt).[10][11]

Safety and Handling

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[12][15][16] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][17]

-

Sodium Hydroxide and Acids: These are corrosive and can cause severe burns.[13] Handle with care and appropriate PPE.

-

High Temperatures: The reaction involves heating to over 200°C. Use appropriate heating equipment (oil bath or sand bath is safer than a direct flame) and exercise caution to avoid burns.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste requires special handling.[11]

Conclusion

The synthesis of this compound is a well-established, multi-step process that is accessible to researchers with a foundational knowledge of organic synthesis techniques. By understanding the role of each reagent and reaction condition, scientists can reliably produce this valuable chemiluminescent compound for a wide array of applications in research and development. Strict adherence to safety protocols, particularly when handling hydrazine, is essential for a safe and successful synthesis.

References

- Vertex AI Search. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol.

- Vertex AI Search. (n.d.). Luminol.

-

Wikipedia. (n.d.). Luminol. Retrieved from [Link]

- Vertex AI Search. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL.

- Westfield State University. (n.d.). Luminol Synthesis.

- Vertex AI Search. (n.d.). What are the steps for synthesizing luminol luminescent reagents?.

- Truman ChemLab. (n.d.). Luminol Synthesis.

-

JoVE. (2020). Synthesis of Luminol. Retrieved from [Link]

- Thermo Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET.

- Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.

-

Studylib. (n.d.). Luminol Synthesis: Lab Protocol. Retrieved from [Link]

- UPB Scientific Bulletin. (n.d.). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE.

- Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.

- ChemicalBook. (2025). Hydrazine hydrate - Safety Data Sheet.

- Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS.

-

Patsnap Synapse. (2024). What is the mechanism of Luminol?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.1: Luminol. Retrieved from [Link]

- Google Patents. (n.d.). US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.

-

YouTube. (2016). Making Luminol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1). Retrieved from [Link]

-

YouTube. (2011). Make Luminol - The Complete Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-nitro-2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]

-

Stenutz. (n.d.). 5-amino-2,3-dihydro-1,4-phthalazinedione. Retrieved from [Link]

- Truman ChemLab. (n.d.). Synthesis and Characterization of Luminol.

-

YouTube. (2025). Making Luminol because I'm afraid of dark +giveaway. Retrieved from [Link]

-

PubMed. (n.d.). The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. Retrieved from [Link]

Sources

- 1. chimique.wordpress.com [chimique.wordpress.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. What is the mechanism of Luminol? [synapse.patsnap.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. studylib.net [studylib.net]

- 7. Luminol - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Safety & Handling Guide for 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride (Luminol Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride, commonly known in the scientific community as Luminol hydrochloride, is a versatile chemiluminescent reagent. Its utility in research and diagnostics, particularly in assays requiring high sensitivity, is well-established. However, as with any chemical reagent, a thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for handling Luminol hydrochloride. As a senior application scientist, the focus here is not just on the "what" but the "why"—the scientific rationale behind each safety protocol. This document is designed to empower researchers to work confidently and safely, grounded in authoritative data and field-proven best practices.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of chemical safety. Luminol hydrochloride is the salt form of Luminol, which can affect its properties, such as solubility, compared to the free base.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride | [1] |

| Common Synonym | Luminol hydrochloride | [1] |

| CAS Number | 74165-64-3 | [1] |

| Molecular Formula | C₈H₈ClN₃O₂ | [1] |

| Molecular Weight | 213.62 g/mol |[1] |

Table 2: Key Physicochemical Properties

| Property | Description | Source |

|---|---|---|

| Appearance | Beige to yellowish powder or crystals. | [2][3][4] |

| Odor | Odorless or no information available. | [2][3] |

| Melting Point | >300 °C. | [2][5] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [3] |

| Stability | Stable under recommended storage conditions. |[2][6] |

Section 2: GHS Hazard Profile: A Mechanistic Perspective

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. Luminol hydrochloride is classified with a "Warning" signal word, indicating moderate hazards.[1][6][7][8][9][10]

Table 3: GHS Hazard Classification

| GHS Class | Hazard Statement | Code |

|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation. | H315[1][3][6][11][12] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319[1][3][6][11][12] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | H335[1][3][6][11][12] |

The irritant nature of this compound is its primary hazard. The amine and hydrazide functional groups, while key to its chemiluminescent properties, can interact with biological tissues, leading to irritation. The fine, dusty nature of the powder increases the risk of aerosolization, making respiratory tract irritation a key concern.[2]

Caption: Relationship between GHS Hazards and Protective Measures.

Section 3: The Core Principles of Safe Handling in a Research Setting

A proactive approach to safety involves a multi-layered strategy, prioritizing engineering controls, followed by rigorous personal protective equipment (PPE) protocols and proper storage.

Engineering Controls: The First Line of Defense

The primary risk associated with a fine powder like Luminol hydrochloride is inhalation.[2] Therefore, engineering controls are not merely recommended; they are essential.

-

Ventilation: Always handle the solid compound in a well-ventilated area.[2][7][8] For weighing or any procedure that may generate dust, a certified chemical fume hood or a powder containment hood is the required standard. The rationale is simple: contain the dust at the source to prevent it from entering the operator's breathing zone and the general laboratory environment.

-

Designated Areas: Designate a specific area for working with this compound to prevent cross-contamination of other experiments and workspaces.

-

Emergency Equipment: The handling area must be equipped with an easily accessible eyewash station and a safety shower.[2][9][13] This is a non-negotiable requirement for any location where eye and skin irritants are handled.

Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is the last line of defense, but its effectiveness hinges on correct selection and use.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2][8][14][15] Standard prescription glasses do not provide adequate protection from dust or splashes and are not a substitute. The goggles must form a seal around the eyes to comply with standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]

-

Skin and Body Protection:

-

Gloves: Wear chemically resistant, impervious gloves.[2][8][13][15] Nitrile gloves are a common and effective choice for incidental contact. Before each use, inspect gloves for any signs of degradation, punctures, or tears. This simple visual check is a critical self-validating step.

-

Lab Coat: A long-sleeved lab coat should be worn and kept fully fastened to protect skin and clothing.[2][13][16]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH (US) or EN 149 (EU) approved respirator is necessary.[2][8][11] A disposable N95 or FFP2 dust mask can provide adequate protection against airborne particulates.

Storage and Stability: Preserving Integrity and Preventing Reactions

Proper storage is crucial for both safety and maintaining the chemical's efficacy.

-

Conditions: Store in a tightly sealed container to prevent contamination and reaction with atmospheric moisture.[2][8][11] The storage area should be cool, dry, and well-ventilated.[2][11][14][16] Some formulations of luminol are light-sensitive; therefore, storing the container in a dark place is a prudent measure.[16]

-

Incompatibilities: Segregate Luminol hydrochloride from incompatible materials. The key reactive hazards are with:

Section 4: Emergency Protocols: A Step-by-Step Response Framework

Preparedness is key to mitigating the impact of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.

Caption: Decision workflow for emergency response to spills or exposure.

Experimental Protocol: Accidental Release (Spill) Response

This protocol outlines the steps for managing a small-scale solid spill of Luminol hydrochloride.

-

SECURE THE AREA:

-

1.1. Alert personnel in the immediate vicinity.

-

1.2. If the spill is large or ventilation is poor, evacuate the area.

-

1.3. Ensure the area is well-ventilated; if in a fume hood, ensure the sash is at the proper height.

-

-

PREPARE FOR CLEANUP:

-

CONTAIN AND CLEAN:

-

DECONTAMINATE AND DISPOSE:

-

4.1. Label the container clearly as "Luminol Hydrochloride Waste".

-

4.2. Wash the spill area thoroughly with soap and water once the solid material is removed.[14]

-

4.3. Dispose of the waste, including contaminated gloves and cleaning materials, in accordance with local, state, and federal regulations.

-

4.4. Wash hands thoroughly with soap and water after completing the cleanup.

-

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids. Seek immediate medical attention.[2][11][14]

-

Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[2][9][11][14]

-

Inhalation: Move the individual to fresh air immediately.[2][8][11][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[2][11][14] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[2]

Section 5: Toxicological Insights and Data Gaps

A critical aspect of a senior scientist's due diligence is understanding not only what is known but also what is not known about a chemical's toxicology.

-

Primary Effects: The known toxicological effects are limited to irritation of the skin, eyes, and respiratory system upon direct contact.[1][2][3][6]

-

Data Gaps: It is crucial to note that the toxicological properties of this substance have not been fully investigated.[2][17] There is limited data available regarding chronic exposure, mutagenicity, or reproductive effects.

-

Carcinogenicity: The compound is not listed as a carcinogen by major regulatory and scientific bodies such as ACGIH, IARC, NTP, or OSHA.[2][17]

This lack of comprehensive data underscores the importance of adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. All handling procedures should be designed to minimize direct contact and eliminate the possibility of inhalation or ingestion.

Conclusion

This compound is a valuable tool in the modern research laboratory. Its hazard profile is moderate, primarily characterized by its irritant properties. However, the incomplete toxicological data necessitates a cautious and respectful approach to its handling. By implementing robust engineering controls, adhering to stringent PPE protocols, and being fully prepared for emergency situations, researchers can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

- LUMINOL Material Safety Data Sheet. [URL: https://www.chemservice.com/news/wp-content/uploads/2015/11/s-12307-1.pdf]

- 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24802270]

- Precautions for using a pre-configured luminol solution. [URL: https://www.hubeispider.com/news/what-do-you-know-about-the-precautions-for-using-a-pre-configured-luminol-solution-2024-08-20]

- SAFETY DATA SHEET Luminol - Hitt Marking Devices. [URL: https://hittmarking.com/cdn/shop/files/Luminol.pdf]

- SAFETY DATA SHEET (SDS) - Luminol - Southern Biological. [URL: https://www.southernbiological.com/wp-content/uploads/2021/05/Luminol-SDS.pdf]

- Luminol - Breckland Scientific. [URL: https://www.brecklandscientific.co.uk/media/pdf/Luminol.pdf]

- Safety Data Sheet - MedchemExpress.com. [URL: https://www.medchemexpress.com/sds/HY-W016657.pdf]

- SAFETY DATA SHEETS. [URL: https://www.anaspec.com/html/msds.asp?id=72153]

- SAFETY DATA SHEET - Spectrum Chemical. [URL: https://www.spectrumchemical.com/media/final_sds/L1140.pdf]

- Safety Data Sheet - Combi-Blocks. [URL: https://www.combi-blocks.com/msds/OR-9118.pdf]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds-downloader-service/services/msds/download/A11370]

- Luminol SDS (Safety Data Sheet) - Flinn Scientific. [URL: https://www.flinnsci.com/sds__1008.00/]

- 4-Aminophthalhydrazide SDS, 3682-14-2 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/4-aminophthalhydrazide-cas-3682-14-2.html]

- Safety Data Sheet LUMINOL - ChemSupply Australia. [URL: https://www.chemsupply.com.au/documents/LT019_AU.pdf]

- 5-Amino-2,3-dihydrophthalazine-1,4-dione - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR11118_msds.pdf]

- Safety Data Sheet: Luminol - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4115-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ3MjR8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvODk3NDM2MjY3MzE4Mi5wZGZ8M2YxM2Y5ZTc2OWY1YjYyYjM4OTc1ZDY5N2Y3YjM5MjkzZGYyMmYwNjY4ZGU4MTI3Mzk1ZDkwZTU0M2Q4N2U2YQ]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/JP/en/sds/A5301_JPE_E.pdf]

- 5-Amino-2,3-dihydrophthalazine-1,4-dione for synthesis 521-31-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/820071]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/f0125]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p38803]

- Safety Data Sheet - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/14227m.pdf]

- 521-31-3|5-Amino-2,3-dihydro-1,4-phthalazinedione|BLD Pharm. [URL: https://www.bldpharm.com/products/521-31-3.html]

- 5-Nitro-2,3-dihydrophthalazine-1,4-dione - AK Scientific, Inc. [URL: https://www.aksci.com/sds/Z2996_sds.pdf]

- 5-amino-2,3-dihydrophthalazine-1,4-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [URL: https://www.pharmacompass.com/ing/5-amino-2-3-dihydrophthalazine-1-4-dione]

- 5-Amino-2,3-dihydrophthalazine-1,4-dione CAS 521-31-3 | 820071 - Merck Millipore. [URL: https://www.sigmaaldrich.com/DE/en/product/mm/820071]

Sources

- 1. 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | C8H8ClN3O2 | CID 24802270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.chemtel.net [sds.chemtel.net]

- 3. Luminol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. 5-Amino-2,3-dihydrophthalazine-1,4-dione for synthesis 521-31-3 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 521-31-3|5-Amino-2,3-dihydro-1,4-phthalazinedione|BLD Pharm [bldpharm.com]

- 11. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. hittmarking.com [hittmarking.com]

- 15. southernbiological.com [southernbiological.com]

- 16. What do you know about the precautions for using a pre configured luminol solution? [vacutaineradditives.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Enduring Glow: An In-depth Technical Guide to the Luminol Chemiluminescence Reaction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luminol's ethereal blue glow is more than a staple of forensic science; it is a powerful tool in a multitude of research and clinical applications, from immunoassays to the detection of reactive oxygen species.[1][2] This guide, designed for the scientific professional, moves beyond a superficial overview to provide a detailed exploration of the luminol chemiluminescence reaction. We will dissect the intricate multi-step reaction pathway, elucidate the critical roles of oxidants and catalysts, and provide actionable protocols for its practical application. By understanding the causality behind experimental choices and the factors that modulate the reaction's output, researchers can harness the full potential of this versatile chemiluminescent probe.

Introduction: The Phenomenon of "Cold Light"

Chemiluminescence is the emission of light from a chemical reaction, a phenomenon often referred to as "cold light" because it produces light without a significant generation of heat.[3] The luminol reaction is a classic example of this process, where the energy released from the oxidation of the luminol molecule is channeled into the production of a visible photon.[4][5] This process, first observed by Albrecht in 1928, has since been extensively studied and applied across various scientific disciplines.[1] The high sensitivity and specificity of luminol-based assays have made them indispensable in clinical diagnostics, environmental monitoring, and forensic investigations.[1][2]

The Core Mechanism: A Multi-Step Oxidation Cascade

The chemiluminescence of luminol is a complex, multi-step process that is highly dependent on several factors, including pH, the presence of an oxidant, and a catalyst.[1][6] The overall reaction involves the oxidation of luminol (C₈H₇N₃O₂) to an electronically excited intermediate, 3-aminophthalate, which then decays to its ground state, releasing a photon of light with a maximum wavelength of approximately 425 nm (a characteristic blue glow).[1][4][7]

The key stages of the reaction pathway are as follows:

-

Deprotonation in an Alkaline Medium: The reaction is initiated in an alkaline solution. The hydroxide ions (OH⁻) deprotonate the luminol molecule, forming a dianion.[8] This initial step is crucial as the dianion is the species that is subsequently oxidized.[8] Optimal pH for the reaction is typically in the range of 10-13.[1]

-

Oxidation: An oxidizing agent, most commonly hydrogen peroxide (H₂O₂), is required to oxidize the luminol dianion.[1][4] The hydrogen peroxide decomposes, often facilitated by a catalyst, to produce reactive oxygen species.[6]

-

Catalysis: The Role of Metal Ions and Peroxidases: The decomposition of hydrogen peroxide and the subsequent oxidation of luminol are significantly accelerated by a catalyst. In laboratory settings, metal complexes like potassium ferricyanide (K₃[Fe(CN)₆]) are often used.[6][7] In biological applications and forensic science, the iron in the heme group of hemoglobin acts as a powerful catalyst.[4][6][9] Enzymes such as horseradish peroxidase (HRP) are also widely employed, particularly in immunoassays, as they can catalyze the reaction under milder pH conditions.[1][10]

-

Formation of an Unstable Intermediate: The oxidation of the luminol dianion leads to the formation of a key, unstable intermediate, a cyclic peroxide.[11]

-

Decomposition and Light Emission: This unstable peroxide intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂) to form 3-aminophthalate in an electronically excited state.[4] It is the relaxation of this excited 3-aminophthalate to its lower energy ground state that results in the emission of a photon of light.[4][8]

Figure 1: Simplified reaction pathway of luminol chemiluminescence, highlighting the key stages of activation, oxidation, and light emission.

Experimental Protocol: A Standardized Approach

To achieve reproducible and quantifiable results, a standardized experimental protocol is essential. The following provides a general workflow for a luminol chemiluminescence assay.

Reagent Preparation

Solution A: Luminol Stock Solution [5][7]

-

Dissolve 0.1 g of luminol in 50 mL of 1 M sodium hydroxide (NaOH) solution.

-

Bring the final volume to 1000 mL with distilled or deionized water.

-

Store in a dark, cool place as luminol solutions are light-sensitive and have a limited stability of 8-12 hours.[1]

Solution B: Oxidant/Catalyst Solution [5][7]

-

Dissolve 0.7 g of potassium ferricyanide (K₃[Fe(CN)₆]) in approximately 800 mL of distilled or deionized water.

-

Add 15 mL of 3% hydrogen peroxide (H₂O₂) to the solution.

-

Bring the final volume to 1000 mL with distilled or deionized water.

Note: For biological applications utilizing horseradish peroxidase (HRP), the catalyst would be the HRP-conjugated molecule, and the reaction is typically performed in a buffered solution at a near-neutral pH.[1]

Experimental Procedure

-

Equilibrate both Solution A and Solution B to the desired reaction temperature.

-

In a darkened environment (e.g., a dark room or a luminometer), mix equal volumes of Solution A and Solution B.

-

Immediately measure the light emission using a luminometer or a sensitive spectrophotometer capable of measuring luminescence. The glow typically lasts for about 30 seconds but can be documented photographically.[6]

Figure 2: A generalized experimental workflow for a luminol chemiluminescence assay.

Factors Influencing Chemiluminescence

The intensity and duration of the light emission in the luminol reaction are not constant and can be significantly influenced by several factors.[1] Understanding and controlling these variables is critical for optimizing assay performance and ensuring data integrity.

| Factor | Effect on Chemiluminescence | Rationale |

| pH | Optimal intensity is typically observed in the alkaline range (pH 10-13).[1] | Alkaline conditions are necessary for the initial deprotonation of luminol to form the reactive dianion.[8] However, very high pH can lead to the decomposition of hydrogen peroxide.[12] |

| Luminol Concentration | Light intensity generally increases with luminol concentration up to a certain point, after which it may decrease.[12] | Higher concentrations provide more substrate for the reaction. At very high concentrations, intermolecular interactions can lead to quenching and reduced light output.[12] |

| Oxidant Concentration | Similar to luminol, increasing the oxidant (e.g., H₂O₂) concentration enhances light intensity up to an optimal level.[13] | Sufficient oxidant is required to drive the reaction. Excessive concentrations can lead to side reactions and potentially damage the catalyst (e.g., HRP). |

| Catalyst Type and Concentration | The choice and concentration of the catalyst dramatically affect the reaction rate and light intensity.[8] | Catalysts like iron ions or HRP significantly increase the rate of hydrogen peroxide decomposition and luminol oxidation.[1][6] |

| Temperature | Generally, higher temperatures increase the reaction rate and initial light intensity, but may shorten the duration of the glow.[12][14] | Increased temperature accelerates the kinetics of the chemical reaction. However, it can also lead to faster degradation of reactants and the catalyst.[12] |

| Enhancers | Certain molecules, such as phenolic compounds, can significantly increase and prolong the light emission.[15][16] | Enhancers act as intermediates, facilitating the electron transfer process and increasing the efficiency of the light-producing pathway.[16] |

| Inhibitors/Quenchers | Various substances can reduce or completely quench the chemiluminescence.[17] | Inhibitors can interfere with the reaction by scavenging reactive intermediates, reacting with the oxidant, or deactivating the catalyst.[17][18] |

Conclusion: A Versatile Tool with Broad Applications

The luminol chemiluminescence reaction, while complex, is a remarkably robust and sensitive analytical tool. Its applications extend far beyond the realm of forensic science, playing a crucial role in various immunoassays, reporter gene assays, and the detection of reactive oxygen species in biological systems.[1] By mastering the intricacies of its reaction pathway and understanding the key factors that govern its light output, researchers can effectively leverage this powerful phenomenon to advance their scientific inquiries and contribute to the development of novel diagnostics and therapeutics.

References

-

Wikipedia. Luminol. [Link]

-

Rani, P., & Prakash, J. (2018). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Medical and Biological Engineering, 38(5), 737-751. [Link]

-

Harris, T. How Luminol Works. HowStuffWorks. [Link]

-

Flinn Scientific. (2016). Chemiluminescence — A Toast to Chemistry. [Link]

-

University of Bristol. The Chemiluminescence of Luminol. [Link]

-

Lindh, R., et al. (2017). Molecular basis of the chemiluminescence mechanism of luminol. Chemistry – A European Journal, 23(49), 11939-11946. [Link]

-

Royal Society of Chemistry. (2015). Chemiluminescence of luminol: a cold light experiment. [Link]

-

Desheng. (2024). What factors are related to the changes in Luminol fluorescence intensity. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Luminol?. [Link]

-

Taylor & Francis Online. (2017). A review of enhancers for chemiluminescence enzyme immunoassay. Critical Reviews in Analytical Chemistry, 47(3), 225-235. [Link]

-

García-Sánchez, F., & Baeyens, W. R. (1998). Phenol derivatives as enhancers and inhibitors of luminol-H2O2-horseradish peroxidase chemiluminescence. Journal of Bioluminescence and Chemiluminescence, 13(2), 75-84. [Link]

-

Lee, J., & Seliger, H. H. (1965). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. Photochemistry and Photobiology, 4(6), 1015-1048. [Link]

-

Chemtalk. (2006). Luminol Preparation and Methods for Reactions. [Link]

-

Chemistry LibreTexts. (2023). 2.1: Luminol. [Link]

-

Truman State University. Luminol Synthesis. [Link]

-

Carolina Biological Supply Company. (2022). How to Make Luminol Glow: Glowing Reaction Activity. [Link]

-

Chemistry LibreTexts. (2023). Luminol. [Link]

-

ResearchGate. (2025). Phenol derivatives as enhancers and inhibitors of luminol–H2O2–horseradish peroxidase chemiluminescence. [Link]

-

MDPI. (2024). Enhancing of Luminol-H2O2 Chemiluminescence System by Bimetallic Metal–Organic Frameworks with Mixed Ligands. [Link]

-

Patsnap Eureka. (2025). How to Enhance Luminol Stability in Chemiluminescent Reactions?. [Link]

-

Wang, Z., et al. (1999). Inhibition of luminol and lucigenin chemiluminescence by reducing organic compounds. Luminescence, 14(3), 175-182. [Link]

-

Scribd. Luminol Chemiluminescence Experiment Guide. [Link]

-

Desheng. (2023). Reasons for Failure of Lumino Reagent Detection. [Link]

-

Patsnap Eureka. (2025). Luminol Applications in Chemical Reaction Analysis. [Link]

-

Liu, Y., et al. (2015). Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System. PLoS One, 10(7), e0131125. [Link]

-

Yan, L., et al. (2012). Effect of the luminol signal enhancer on the chemiluminescence intensity and kinetics. Talanta, 99, 101-106. [Link]

-

PhysicsOpenLab. (2019). Luminol and Chemiluminescence. [Link]

-

American Chemical Society. Chemistry That Glows. [Link]

-

Britannica. Luminol. [Link]

-

Arnhold, J., et al. (1990). Mechanisms of inhibition of chemiluminescence in the oxidation of luminol by sodium hypochlorite. Journal of Bioluminescence and Chemiluminescence, 5(4), 229-235. [Link]

-

ResearchGate. (2024). Chemiluminescence of Luminol: A Review. [Link]

-

Trofimov, A. V., & Rodyunina, L. N. (2018). Chemiluminescence Detection in the Study of Free-Radical Reactions. Part 2. Luminescent Additives That Increase the Chemiluminescence Quantum Yield. Kinetics and Catalysis, 59(4), 459-472. [Link]

-

ResearchGate. Reactions with high chemiluminescence quantum yield, Qc. Q, is independent of luminol and oxidant concentrations, and the temperature. [Link]

-

Royal Society of Chemistry. (2010). Chemiluminescence - the oxidation of luminol. [Link]

-

ResearchGate. Possible mechanisms explaining how the iCL luminol reaction is catalyzed by free iron through an mFHW. [Link]

Sources

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luminol Applications in Chemical Reaction Analysis [eureka.patsnap.com]

- 3. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 4. How Luminol Works | HowStuffWorks [science.howstuffworks.com]

- 5. knowledge.carolina.com [knowledge.carolina.com]

- 6. Luminol - Wikipedia [en.wikipedia.org]

- 7. flinnsci.ca [flinnsci.ca]

- 8. What is the mechanism of Luminol? [synapse.patsnap.com]

- 9. acs.org [acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. diva-portal.org [diva-portal.org]

- 12. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. How hydrogen peroxide reacts with luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Study on Enhancement Principle and Stabilization for the Luminol-H2O2-HRP Chemiluminescence System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of luminol and lucigenin chemiluminescence by reducing organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of inhibition of chemiluminescence in the oxidation of luminol by sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Amino-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol, is a cornerstone reagent in chemiluminescence-based detection methods, with wide-ranging applications in forensic science, biomedical research, and clinical diagnostics.[1][2][3] Despite its ubiquitous use, a comprehensive understanding of its aqueous solubility is often fragmented. This technical guide provides an in-depth exploration of the physicochemical principles governing the solubility of luminol in aqueous solutions. We will delve into the critical factors influencing its dissolution, present qualitative and quantitative solubility data, and provide detailed, field-proven experimental protocols for its accurate determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively formulate and utilize luminol-based reagents in their work.

Introduction: The Significance of Luminol and its Aqueous Solubility

Luminol, a pale-yellow crystalline solid, is renowned for its ability to produce a striking blue chemiluminescence upon oxidation in the presence of a catalyst.[4][5] This property has made it an invaluable tool for the detection of trace amounts of blood at crime scenes, as the iron in hemoglobin acts as a potent catalyst for the luminol reaction.[5] Beyond forensics, luminol-based assays are employed in a multitude of biological and clinical applications, including immunoassays, nucleic acid detection, and the measurement of reactive oxygen species.[1][2]

The efficacy of any luminol-based application is fundamentally dependent on its formulation, which in turn is governed by its solubility in the chosen solvent system. Aqueous solutions are the most common medium for biological and clinical assays, making a thorough understanding of luminol's behavior in water paramount. However, luminol is notoriously described as being "insoluble" or having "low solubility" in neutral water, a characteristic that presents a significant challenge for researchers.[1][6][7] This guide will dissect the nuances of luminol's aqueous solubility, moving beyond simplistic descriptors to provide a functional and predictive understanding for the laboratory setting.

Physicochemical Properties Governing Luminol's Aqueous Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. In the case of luminol in water, several key factors come into play:

-

Molecular Structure and Polarity: Luminol possesses both polar and non-polar characteristics. The presence of amino (-NH2) and hydrazide (-CONHNHCO-) functional groups allows for hydrogen bonding with water molecules, which contributes to its solubility in polar solvents.[6]

-

Acid-Base Properties (pKa): Luminol is a diprotic acid, meaning it can donate two protons. Its reported pKa values are approximately 6.74 and 15.1.[1] This is the most critical factor influencing its aqueous solubility. In acidic to neutral solutions, luminol exists predominantly in its neutral, less soluble form. As the pH increases into the alkaline range, luminol is deprotonated to form its monoanion and then its dianion, both of which are significantly more soluble in water due to their ionic nature.[1]

The following diagram illustrates the pH-dependent ionization of luminol:

Caption: pH-dependent ionization of luminol and its effect on solubility.

Quantitative and Qualitative Solubility of Luminol

While precise solubility values can vary with experimental conditions, the following table summarizes available data and established trends.

| Solvent/Condition | Solubility | Reference |

| Water (Room Temperature) | ~ 0.1 g/100 mL | [6] |

| Water (Acidic, pH < 6) | Low | [6] |

| Water (Alkaline, pH > 8) | Significantly Increased | [6][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7][8] |

| Polar Organic Solvents (e.g., Methanol, Ethanol) | Soluble | [6] |

Key Insights:

-

pH is the Dominant Factor: The most effective way to increase the aqueous solubility of luminol is by raising the pH of the solution. This is why luminol is almost always prepared in a basic buffer for experimental use.

-

Temperature Effect: As with most solids, the solubility of luminol in water increases with temperature.[6] However, researchers must be cautious as prolonged exposure to high temperatures can lead to degradation of the compound.[1]

-

Ionic Strength: High concentrations of salts in the aqueous solution can decrease the solubility of luminol, a phenomenon known as "salting out."[6]

Experimental Determination of Luminol's Aqueous Solubility

A robust and reproducible determination of solubility is crucial for any research or development application. The following section outlines a comprehensive workflow for measuring the aqueous solubility of luminol, integrating best practices from established guidelines such as OECD 105 and ASTM E1148.[9][10][11][12][13][14][15][16][17]

Experimental Workflow

The following diagram outlines the key steps in determining the aqueous solubility of luminol.

Caption: Workflow for the experimental determination of luminol solubility.

Detailed Protocols

This method is a widely accepted approach for determining the solubility of compounds in a given solvent.

Materials:

-

5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol), analytical grade

-

Deionized water

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of luminol to a series of glass vials containing the aqueous solutions of interest (e.g., deionized water, buffers of varying pH). An excess is ensured when undissolved solid remains at the bottom of the vial after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect an aliquot of the supernatant, taking care not to disturb the sediment. For further purification, the supernatant can be passed through a syringe filter.

-

-

Quantification of Dissolved Luminol:

-

Analyze the concentration of luminol in the clear supernatant using a validated analytical method (see Section 4.3).

-

-

Data Analysis:

-

Calculate the solubility of luminol in the respective aqueous medium, typically expressed in mg/mL or g/100mL.

-

For many applications, a working solution of luminol is required. The following is a common procedure for preparing a stock solution.

Materials:

-

Luminol

-

Sodium hydroxide (NaOH) or other suitable base

-

Deionized water

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh the desired amount of luminol.

-

In a separate beaker, prepare the basic aqueous solution (e.g., 0.1 M NaOH).

-

Add a portion of the basic solution to the beaker and add the luminol powder while stirring.

-

Continue stirring until the luminol is completely dissolved. Gentle warming may be applied if necessary, but avoid boiling.

-

Transfer the dissolved luminol solution to a volumetric flask.

-

Rinse the beaker with the basic solution and add the rinsings to the volumetric flask.

-

Bring the solution to the final volume with the basic solution.

-

Stopper the flask and invert several times to ensure homogeneity.

Note: Luminol solutions, particularly in basic media, can be sensitive to light and may degrade over time. It is recommended to prepare fresh solutions or store them protected from light in a refrigerator for short periods.[1][8]

Analytical Methods for Quantification

Accurate quantification of the dissolved luminol is critical for determining its solubility. Two common and reliable methods are UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).

This method is based on the principle that luminol absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

-

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

-

Procedure:

-

Prepare a series of standard solutions of luminol of known concentrations in the same aqueous medium used for the solubility experiment.

-

Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax) for luminol. For luminol, a λmax around 350 nm is often used, and a molar absorptivity coefficient of approximately 7.6 mM⁻¹ cm⁻¹ at this wavelength has been reported.[18]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of luminol in the unknown sample by interpolating its absorbance on the calibration curve.

-

HPLC offers high specificity and sensitivity for the quantification of luminol, especially in complex matrices.

-

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases.

-

Typical HPLC Parameters for Luminol Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile). The exact composition will depend on the specific column and desired separation.

-

Detection: UV detection at the λmax of luminol (~350 nm) or, for higher sensitivity, chemiluminescence detection.[2][19]

-

-

Procedure:

-

Develop and validate an HPLC method for luminol, ensuring good peak shape, resolution, and linearity.

-

Prepare a calibration curve using standard solutions of known luminol concentrations.

-

Inject the unknown sample and quantify the luminol concentration by comparing its peak area to the calibration curve.

-

Conclusion

The aqueous solubility of 5-Amino-2,3-dihydrophthalazine-1,4-dione is a multifaceted property that is critically dependent on the pH of the solution. While poorly soluble in neutral water, its solubility can be dramatically increased in alkaline conditions due to the deprotonation of its hydrazide functional group. Temperature also plays a role, with solubility generally increasing with a rise in temperature. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is essential for the successful formulation and application of luminol-based reagents. By employing standardized experimental protocols, such as the shake-flask method, and utilizing robust analytical techniques like UV-Vis spectroscopy or HPLC, the aqueous solubility of luminol can be accurately and reproducibly determined. This guide provides the foundational knowledge and practical methodologies to empower scientists to harness the full potential of this remarkable chemiluminescent compound.

References

-

ASTM E1148-02(2010), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2010, .

-

ASTM E1148-17, Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2017, .

-

OECD, Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

-

ASTM D5790-95(2001), Standard Test Method for Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry, ASTM International, West Conshohocken, PA, 2001, .

-

A Study on the Solubility of Chemiluminescence Reagent Luminol. (n.d.). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]

- Lee, J., & Seliger, H. H. (1972). Quantum yields of luminol chemiluminescence reaction in aqueous and aprotic solvents. Photochemistry and Photobiology, 15(2), 227-237.

- ASTM E1148-02, Standard Test Method for Measurements of Aqueous Solubility. (2002).

-

ASTM D3224-06(2017), Standard Test Method for Water Solubility of Auxiliary Solvent for Wood Preserving Solutions, ASTM International, West Conshohocken, PA, 2017, .

- Kodama, S., et al. (2017). Ultra-sensitive HPLC-photochemical reaction-luminol chemiluminescence method for the measurement of secondary amines after nitrosation. Analytica Chimica Acta, 954, 137-144.

-

Wikipedia contributors. (2023, December 27). Luminol. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2024, from [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10638, Luminol" PubChem, [Link]. Accessed 17 January, 2024.

- Roda, A., et al. (2014). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses.

- Luminol's Influence on Forensic Science Methods. (2023). Preprints.org.

-

PhysicsOpenLab. (2019). Luminol and Chemiluminescence. Retrieved from [Link]

- Merényi, G., Lind, J., & Eriksen, T. E. (1986). The chemiluminescence of luminol in aqueous solutions, a pulse radiolytic study. Journal of the American Chemical Society, 108(24), 7716-7721.

- Zhang, L., et al. (2020). Highly sensitive chemiluminescence of water-soluble luminol and its application in forensic bloodstain detection. Analytical Methods, 12(34), 4256-4261.

Sources

- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luminol's Influence on Forensic Science Methods [eureka.patsnap.com]

- 3. goldbio.com [goldbio.com]

- 4. Luminol - Wikipedia [en.wikipedia.org]

- 5. physicsopenlab.org [physicsopenlab.org]

- 6. A Study on the Solubility of Chemiluminescence Reagent Luminol [vacutaineradditives.com]

- 7. Luminol | 521-31-3 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. scribd.com [scribd.com]

- 17. store.astm.org [store.astm.org]

- 18. researchgate.net [researchgate.net]

- 19. Ultra-sensitive HPLC-photochemical reaction-luminol chemiluminescence method for the measurement of secondary amines after nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field Guide to Luminol Hydrochloride: From Benchtop to Signal

An In-depth Technical Guide to the Stability and Storage of Luminol Hydrochloride